molecular formula C22H18N4 B11953274 4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile CAS No. 200060-56-6

4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile

Cat. No.: B11953274
CAS No.: 200060-56-6
M. Wt: 338.4 g/mol
InChI Key: GXIKGBHTMFETCI-UHFFFAOYSA-N
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Description

4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile is a complex organic compound with a unique structure that includes an azo group and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile typically involves the reaction of 2-methylphenylhydrazine with 4-cyanobenzaldehyde under acidic conditions to form the azo compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the purification and quality control of the final product to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

200060-56-6

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazenyl]benzonitrile

InChI

InChI=1S/C22H18N4/c1-16-12-21(26-14-18-4-2-3-5-19(18)15-26)10-11-22(16)25-24-20-8-6-17(13-23)7-9-20/h2-12H,14-15H2,1H3

InChI Key

GXIKGBHTMFETCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)C#N

Origin of Product

United States

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